molecular formula C11H17ClN2 B1442085 N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine CAS No. 1219972-08-3

N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine

Cat. No. B1442085
CAS RN: 1219972-08-3
M. Wt: 212.72 g/mol
InChI Key: XPWVXCHKVHDFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine (6-Cl-2-PPA) is an organic compound used in a variety of laboratory experiments, including synthesis, scientific research applications, and biochemical and physiological studies. 6-Cl-2-PPA is a derivative of pyridine, a heterocyclic aromatic compound found in many organic compounds, and is often used as a precursor to other compounds. 6-Cl-2-PPA is a versatile compound and has been used in a variety of research applications, including drug design and development, biochemistry, and cell biology.

Scientific Research Applications

1. Template Synthesis in Macrocycles

N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine has been utilized in the formation of macrocyclic compounds. For instance, a study conducted by Cabral, Murphy, and Nelson (1984) demonstrates the template synthesis of binuclear complexes with 28-atom membered macrocycles derived from 2,6-diacetyl pyridine and related amines. This process illustrates the compound's role in complex macrocyclic structures (Cabral, Murphy, & Nelson, 1984).

2. Electroluminescent Device Development

The compound has been implicated in the development of electroluminescent devices. Tsun-Ren Chen et al. (2001) synthesized a new pyridylamine, N,N′-bis(1-naphthyl)-N,N′-diphenyl-2,6-diaminopyridine (NPP), which emits intense blue color upon UV irradiation. This indicates potential applications in electroluminescent devices, showcasing the versatility of pyridine derivatives in technological applications (Chen, Chen, Keng, & Wang, 2001).

3. Water Contamination Analysis

Ripollés et al. (2011) developed a method for detecting N-nitroso-n-dipropylamine (NDPA) and other nitrosamines in drinking water. This study is crucial in understanding the environmental impact and contamination levels of such compounds in water resources, highlighting the importance of monitoring and analysis for public health (Ripollés, Pitarch, Sancho, López, & Hernández, 2011).

4. Novel Synthesis Methods

In the field of synthetic chemistry, the compound has been used as an intermediate. Du Xiao-hua (2013) explored a novel synthetic route for 2-Chloro-N,N-dimethylnicotinamide using propargyl alcohol and dipropylamine. This research contributes to the advancement of synthetic methods in chemical manufacturing, emphasizing the compound's role as a synthesis intermediate (Xiao-hua, 2013).

properties

IUPAC Name

6-chloro-N,N-dipropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-3-8-14(9-4-2)11-7-5-6-10(12)13-11/h5-7H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWVXCHKVHDFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine
Reactant of Route 2
Reactant of Route 2
N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine
Reactant of Route 3
Reactant of Route 3
N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine
Reactant of Route 4
Reactant of Route 4
N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine
Reactant of Route 5
Reactant of Route 5
N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine
Reactant of Route 6
Reactant of Route 6
N-(6-Chloro-2-pyridinyl)-N,N-dipropylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.